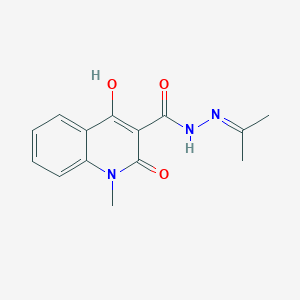

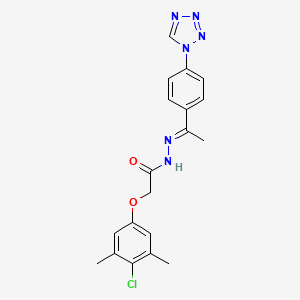

![molecular formula C20H19Cl2N3O3S B12049576 2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)

2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドの合成には、複数のステップが必要です。 一般的な方法の1つは、2,4-ジクロロフェノキシ酢酸を五塩化リンと反応させて、2,4-ジクロロフェノキシアセチルクロリドを生成することです . この中間体は次に、チオセミカルバジドと反応してオキサジアゾール環を生成します。 最後のステップでは、オキサジアゾール中間体を、特定の条件下でN-イソプロピル-N-フェニルアセトアミドと反応させて、目的の化合物を生成します .

化学反応解析

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを生成することができます。

還元: 還元反応により、オキサジアゾール環を他の複素環構造に変換することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤が含まれます . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドは、いくつかの科学研究アプリケーションを持っています。

化学反応の分析

2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxadiazole rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications:

作用機序

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドの作用機序には、特定の分子標的との相互作用が関与します。 この化合物は、特定の酵素を阻害し、細胞プロセスを混乱させることが知られており、その生物学的効果につながります . 関与する正確な分子経路はまだ調査中ですが、DNA合成と修復メカニズムを妨害すると考えられています .

類似化合物の比較

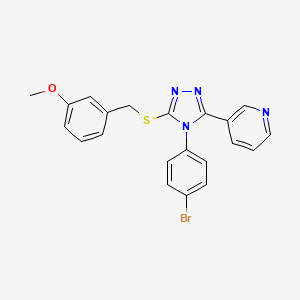

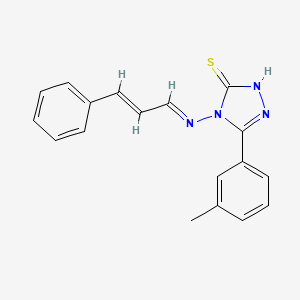

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドは、以下のような他の類似の化合物と比較することができます。

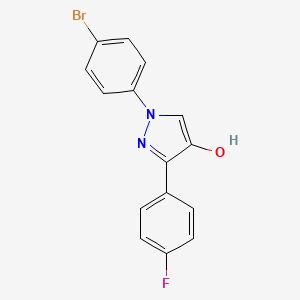

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-1-(4-フルオロフェニル)エタノン: この化合物は、類似の構造をしていますが、イソプロピル-フェニル基の代わりにフルオロフェニル基を持っています.

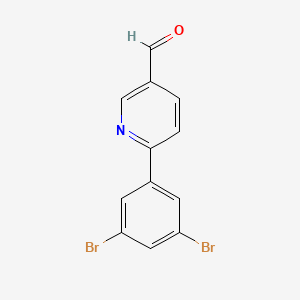

5-[(2,4-ジクロロフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン: この化合物は、オキサジアゾール環の代わりにトリアゾール環を持っています.

2-(5-[(2,4-ジクロロフェノキシ)メチル]-2-チオキソ-1,3,4-オキサジアゾール-3(2H)-イル)-N-イソプロピル-N-フェニルアセトアミドのユニークさは、特定の官能基の組み合わせにあります。これは、異なる化学的および生物学的特性をもたらします .

類似化合物との比較

2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide can be compared with other similar compounds, such as:

2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone: This compound has a similar structure but with a fluorophenyl group instead of an isopropyl-phenyl group.

5-[(2,4-dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a triazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

特性

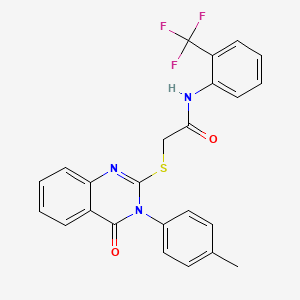

分子式 |

C20H19Cl2N3O3S |

|---|---|

分子量 |

452.4 g/mol |

IUPAC名 |

2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-N-phenyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C20H19Cl2N3O3S/c1-13(2)25(15-6-4-3-5-7-15)19(26)11-24-20(29)28-18(23-24)12-27-17-9-8-14(21)10-16(17)22/h3-10,13H,11-12H2,1-2H3 |

InChIキー |

XPEZAUJISYEKEO-UHFFFAOYSA-N |

正規SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)

![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)

![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)